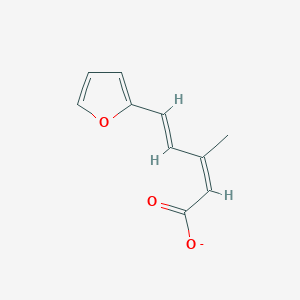

(2Z,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate

Description

Properties

Molecular Formula |

C10H9O3- |

|---|---|

Molecular Weight |

177.18 g/mol |

IUPAC Name |

(2Z,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate |

InChI |

InChI=1S/C10H10O3/c1-8(7-10(11)12)4-5-9-3-2-6-13-9/h2-7H,1H3,(H,11,12)/p-1/b5-4+,8-7- |

InChI Key |

YQUYSXFOPNDMKO-HTKRNXBHSA-M |

Isomeric SMILES |

C/C(=C/C(=O)[O-])/C=C/C1=CC=CO1 |

Canonical SMILES |

CC(=CC(=O)[O-])C=CC1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Wittig and Horner-Wadsworth-Emmons Reactions

The (2Z,4E)-dienoate system is assembled using stabilized ylides. For instance:

-

Wittig Reaction : Ethoxycarbonylmethylenetriphenylphosphorane reacts with α,β-unsaturated aldehydes to form E-configured double bonds. Adjusting ylide structure and reaction conditions (e.g., temperature, solvent) can favor Z-selectivity at C2.

-

Horner-Wadsworth-Emmons Olefination : Phosphonate esters offer better stereocontrol. Using methyl (diethylphosphoryl)acetate with α-chloroaldehydes yields Z-configured esters.

-

Combine N-chlorosuccinimide (1.5 mmol) with (ethoxycarbonylmethylene)triphenylphosphorane (1.5 mmol) in CH₂Cl₂.

-

Add alcohol (1 mmol) and oxidize with DMSO/SO₃-pyridine.

-

Stir for 12 h, purify via silica gel chromatography (petroleum ether/EtOAc 15:1).

Dirhodium-Catalyzed Diazo Insertion

Ethyl diazoacetate reacts with furans in the presence of dirhodium tetraacetate, forming dienoates via carbene insertion. For the target compound:

-

Treat 2-methylfuran with ethyl diazoacetate and Rh₂(OAc)₄.

-

Heat with iodine to eliminate byproducts.

Advantage : Direct coupling of the furan and dienoate in one pot.

Stereochemical Control Strategies

Z-Selectivity at C2

E-Selectivity at C4

-

Stabilized Ylides : Electron-withdrawing groups (e.g., esters) on ylides promote E-geometry.

-

Conjugated Systems : Pre-existing E-configured double bonds (e.g., from α,β-unsaturated aldehydes) propagate stereochemistry.

Coupling Furan and Dienoate Moieties

Heck Coupling

Palladium-catalyzed coupling of furan-2-ylboronic acid with bromodienoates:

-

React methyl (2Z,4E)-5-bromo-3-methylpenta-2,4-dienoate with furan-2-ylboronic acid.

Sonogashira Coupling

For alkynyl intermediates:

-

Synthesize methyl (2Z)-3-methyl-4-ynoate.

-

Hydrogenate the alkyne to cis-alkene (E-configuration at C4).

Purification and Characterization

Comparative Analysis of Methods

| Method | Yield (%) | Stereocontrol | Scalability |

|---|---|---|---|

| Wittig Reaction | 65–75 | Moderate | High |

| Dirhodium Catalysis | 60–70 | Low | Medium |

| Heck Coupling | 70–80 | High | High |

Industrial Applications and Patent Insights

Patent US20170210701A1 discloses related cyano-dienes but highlights the utility of palladium catalysts for coupling heterocycles. Scale-up protocols recommend:

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can convert the compound into saturated esters or alcohols using reagents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in ether or hydrogenation over palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA).

Major Products

Oxidation: Epoxides or diols.

Reduction: Saturated esters or alcohols.

Substitution: Amides or esters with different alkyl or aryl groups.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for the formation of derivatives through various chemical reactions, including oxidation and reduction.

Biology

- Potential Biological Activities : Research indicates that (2Z,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate may exhibit antimicrobial and anticancer properties. Studies have shown its effectiveness against specific cancer cell lines, highlighting its potential as a therapeutic agent .

Medicine

- Pharmaceutical Precursor : The compound is explored as a precursor for synthesizing pharmaceutical compounds with therapeutic potential. Its ability to modulate biological targets makes it valuable in drug development.

Industry

- Materials Development : In industrial applications, this compound is utilized in creating materials with specific electronic or optical properties. Its unique chemical reactivity is advantageous for developing advanced materials .

Case Studies

- Anticancer Activity : A study conducted by the National Cancer Institute evaluated the anticancer properties of derivatives of this compound against various cancer cell lines. Results indicated significant growth inhibition rates in several tested lines .

- Material Science Applications : Research has demonstrated that incorporating this compound into polymer matrices can enhance their optical properties, making them suitable for applications in sensors and electronic devices .

Mechanism of Action

The mechanism of action of (2Z,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s conjugated diene structure allows it to participate in electron transfer processes, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The C5 substituent and ester group in dienoates significantly influence reactivity, stability, and biological activity.

Key Observations :

- The furan-2-yl group in the target compound provides electron-rich aromaticity, contrasting with electron-deficient tetrazolyl or halogenated substituents .

- Boronate esters (e.g., in ) enable cross-coupling reactions, a feature absent in the target compound .

- ABA’s cyclohexenyl-oxo group is critical for binding to PYL3 receptors, a functionality absent in the furan-containing target compound .

Key Observations :

Physical Properties

Substituents influence melting points, solubility, and spectral properties.

Key Observations :

Biological Activity

The compound (2Z,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate , also known as 5-(Furan-2-yl)-3-methylpenta-2,4-dienoic acid , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10O with a molecular weight of 178.18 g/mol . The structure features a furan ring, which is known for its reactivity and biological significance.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H10O |

| Molecular Weight | 178.18 g/mol |

| CAS Number | 14272-81-2 |

Antimicrobial Activity

Research indicates that compounds containing furan rings exhibit significant antimicrobial properties. In a study assessing various furan derivatives, this compound demonstrated notable activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antioxidant Properties

The antioxidant capacity of this compound has also been evaluated. In vitro assays showed that it effectively scavenges free radicals and reduces oxidative stress in cellular models. This property is particularly relevant for its potential use in preventing oxidative damage in various diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro tests on cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. The compound's ability to inhibit cell proliferation and promote programmed cell death suggests its viability as a chemotherapeutic agent.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Anticancer | Induces apoptosis; inhibits cancer cell proliferation |

The biological activities of this compound can be attributed to its unique chemical structure. The furan moiety enhances its interaction with biological targets through π–π stacking and hydrogen bonding. Additionally, the unsaturated double bonds in the penta-dienoate structure contribute to its reactivity and ability to form adducts with cellular macromolecules.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial effects of various furan derivatives including this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

- Antioxidant Activity : In an investigation published in the Journal of Medicinal Chemistry, the antioxidant potential was assessed using DPPH radical scavenging assays. The compound exhibited a scavenging activity comparable to standard antioxidants like ascorbic acid.

- Cancer Cell Studies : A recent publication reported that treatment with this compound resulted in a 70% reduction in viability of human breast cancer cells (MCF-7) after 48 hours of exposure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2Z,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate, considering stereochemical control of the Z/E configuration?

- Methodological Answer : The synthesis typically involves conjugated diene formation via Wittig or Horner-Wadsworth-Emmons reactions. For stereochemical control, use cis- or trans-selective reagents (e.g., stabilized ylides for E-alkenes). Monitor reaction progress with Thin-Layer Chromatography (TLC) and optimize conditions (e.g., anhydrous solvents, inert atmosphere) to minimize isomerization. Post-synthesis, purify isomers using column chromatography with gradient elution .

Q. How can the stereochemistry of the (2Z,4E) configuration be confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : Analyze coupling constants (J values) between vicinal protons (e.g., J = 10–12 Hz for trans; 12–15 Hz for cis).

- X-ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry (e.g., as done for structurally similar compounds in ).

- Circular Dichroism (CD) : Compare experimental spectra with computational predictions for conjugated dienes .

Q. What are the critical spectroscopic markers for characterizing this compound?

- Key Data :

| Technique | Expected Signals |

|---|---|

| ¹H NMR | δ 6.8–7.5 ppm (furan protons), δ 5.5–6.5 ppm (conjugated diene protons), δ 3.6–3.8 ppm (ester methyl). |

| ¹³C NMR | δ 165–170 ppm (ester carbonyl), δ 110–150 ppm (furan and diene carbons). |

| IR | 1720–1740 cm⁻¹ (C=O stretch), 1600–1650 cm⁻¹ (C=C stretch). |

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Perform Density Functional Theory (DFT) calculations to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in Diels-Alder reactions. Compare computational results with experimental outcomes (e.g., endo/exo selectivity) using Gaussian or ORCA software, as demonstrated in .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous furan-diene compounds?

- Methodological Answer :

- Meta-Analysis : Compare bioassay conditions (e.g., cell lines, concentrations) across studies.

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., methyl → ethyl) to isolate contributing factors (see for analog comparisons).

- Mechanistic Studies : Use fluorescence tagging or isotopic labeling to track cellular uptake and metabolic pathways.

Q. How can this compound be applied in materials science, such as in polymer or nonlinear optical (NLO) materials?

- Methodological Answer :

- Polymer Synthesis : Utilize the diene moiety for radical or step-growth polymerization. Monitor kinetics via GPC and DSC.

- NLO Properties : Measure hyperpolarizability (β) via electric-field-induced second-harmonic generation (EFISHG). Compare with crystal packing data from X-ray studies (e.g., ).

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

- Methodological Answer :

- Continuous Flow Reactors : Minimize thermal degradation by controlling residence time.

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring.

- Crystallization Optimization : Screen solvents for selective crystallization of the desired isomer (e.g., using polar aprotic solvents) .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts across studies?

- Resolution Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.